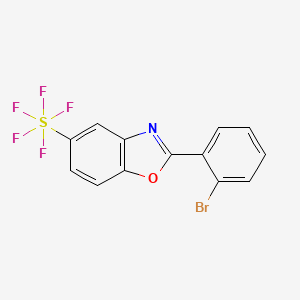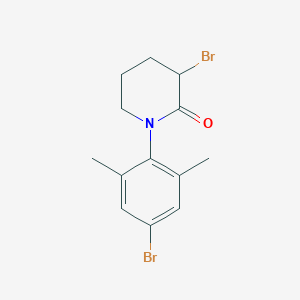
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one
描述
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one: is a chemical compound with the molecular formula C13H15Br2NO and a molecular weight of 361.07 g/mol . This compound is characterized by the presence of two bromine atoms, a piperidinone ring, and a dimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one typically involves the following steps:
Bromination: The starting material, 4-bromo-2,6-dimethylphenyl, undergoes bromination to introduce the bromine atoms at specific positions.
Piperidinone Formation: The brominated intermediate is then reacted with piperidinone under controlled conditions to form the final product.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines and thiols can be used.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidinones, while coupling reactions can produce complex organic molecules .
科学研究应用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the interactions of brominated compounds with biological systems.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry:
Material Science: It is used in the development of advanced materials with specific properties.
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and reagents.
作用机制
The mechanism of action of 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and piperidinone ring play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
4-Bromo-2,6-dimethylphenol: A related compound with similar bromine and dimethylphenyl groups.
(4-Bromo-2,6-dimethylphenyl)boronic acid: Another brominated compound used in organic synthesis.
2-Bromo-4,6-dimethylphenol: A structurally similar compound with different substitution patterns.
Uniqueness:
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is unique due to the presence of both a piperidinone ring and two bromine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
3-bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKLRRYBIGWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCCC(C2=O)Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)
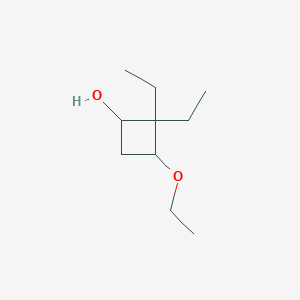
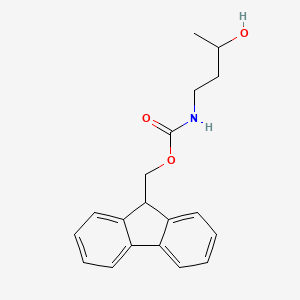
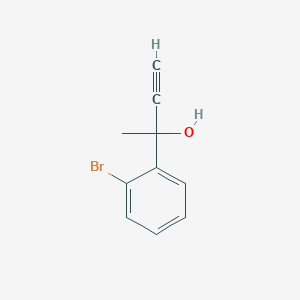
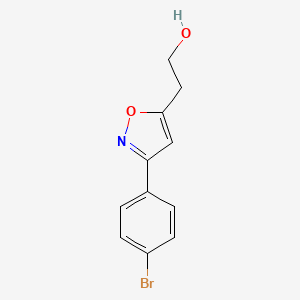
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
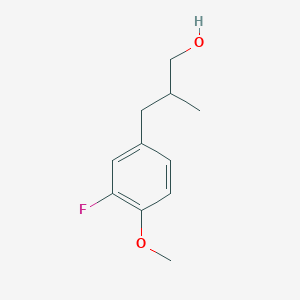
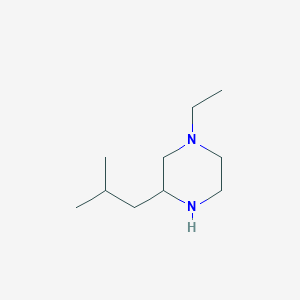

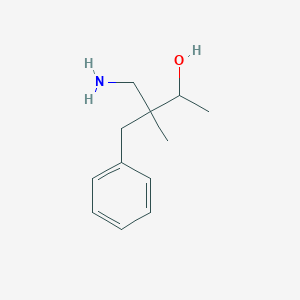
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)

